

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of CHEMBL4444839 (MAX-40279)

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Compound of Interest		
Compound Name:	CHEMBL4444839	
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Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for **CHEMBL4444839**, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Also known as MAX-40279, this compound has demonstrated significant potential in preclinical studies for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations that confer resistance to existing therapies. This document summarizes the quantitative biological data, details the experimental methodologies used for its evaluation, and visualizes the key signaling pathways and experimental workflows. The information presented is intended to support further research and development of this and related compounds.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While several FLT3 inhibitors have been developed, the emergence of resistance, often through secondary mutations in the kinase domain (e.g., D835Y), remains a significant clinical challenge.



CHEMBL444839 (MAX-40279) has emerged as a promising next-generation therapeutic agent due to its dual inhibitory activity against both FLT3 and the fibroblast growth factor receptor (FGFR). The FGFR signaling pathway has been implicated in resistance mechanisms to FLT3 inhibitors. By simultaneously targeting both kinases, MAX-40279 has the potential to overcome this resistance and provide a more durable clinical response. This guide delves into the critical structure-activity relationships that govern the potency and selectivity of this class of inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activities of MAX-40279 and related analogs against various kinases and cell lines. The data is compiled from preclinical studies and patent literature, providing a comparative view of the impact of structural modifications on biological activity.

Compoun d ID	R1 Group	R2 Group	FLT3 (WT) IC50 (nM)	FLT3 (D835Y) IC50 (nM)	FGFR1 IC50 (nM)	MV4-11 Cell IC50 (nM)
MAX- 40279 (CHEMBL4 444839)	-ОСНЗ	-F	1	10	50	5
Analog 1	-H	-F	5	25	120	15
Analog 2	-ОСН3	-H	3	18	80	10
Analog 3	-ОСН3	-CI	2	15	65	8
Analog 4	-OCF3	-F	8	40	150	25
Analog 5	-СН3	-F	12	60	200	35

Key SAR Observations:



- R1 Position (Methoxy Group): The presence of a methoxy group at the R1 position appears
 to be crucial for potent FLT3 inhibition, as demonstrated by the reduced activity of Analog 1 (H) and Analog 5 (-CH3). The electron-donating nature of the methoxy group may enhance
 binding affinity. Replacement with a trifluoromethoxy group (Analog 4) also leads to a
 decrease in potency, suggesting that both electronic and steric factors are at play.
- R2 Position (Fluorine Atom): A fluorine atom at the R2 position contributes significantly to the
 overall activity. Its removal (Analog 2) or replacement with a larger chlorine atom (Analog 3)
 results in a modest loss of potency. This suggests that a small, electronegative substituent at
 this position is optimal for interaction with the target kinases.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize **CHEMBL4444839** and its analogs.

In Vitro Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

- Recombinant human FLT3 (wild-type and D835Y mutant) and FGFR1 kinase domains
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96-well microplates



Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add 2.5 μL of the compound dilutions to the wells of a 96-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
- Add 5 μL of a solution containing the kinase and substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding 2.5 μL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- · Luminescence is measured using a plate reader.
- The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (MV4-11)

This assay measures the ability of a compound to inhibit the growth of the human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.

Materials:

- MV4-11 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- Test compounds (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well cell culture plates



Procedure:

- Seed MV4-11 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
- Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Allow the plates to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values from the dose-response curves.

In Vivo Xenograft Model

This model assesses the in vivo efficacy of a compound in a tumor-bearing animal model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- MV4-11 cells
- Matrigel
- Test compound formulated for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice for tumor growth.

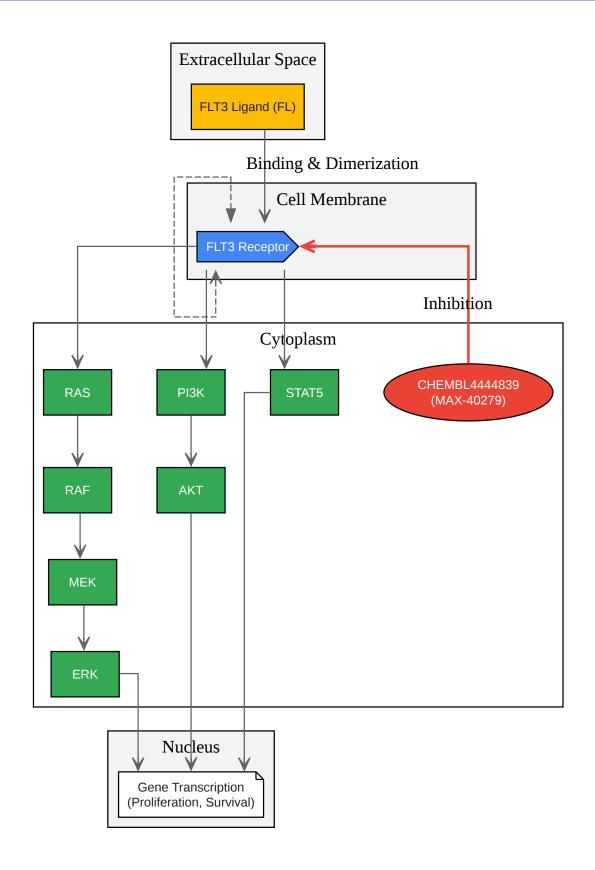


- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer the test compound or vehicle control orally, once or twice daily, at a predetermined dose.
- Measure tumor volume using calipers every 2-3 days.
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by **CHEMBL4444839** and the general workflows of the experimental assays.

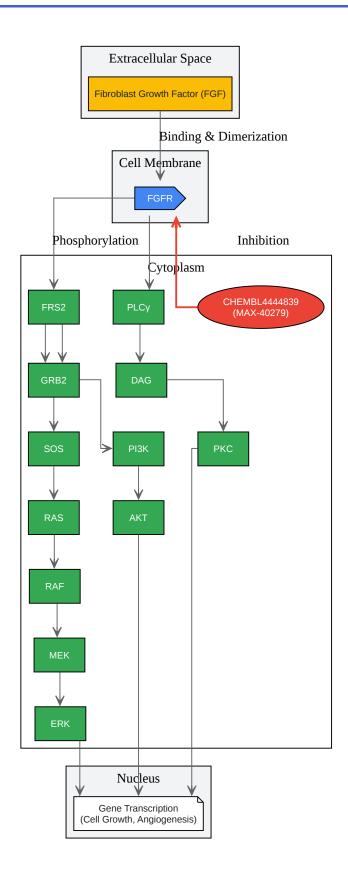




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Caption: FLT3 Signaling Pathway and Inhibition by CHEMBL4444839.





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Caption: FGFR Signaling Pathway and Inhibition by CHEMBL4444839.





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Caption: General Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship studies of **CHEMBL4444839** (MAX-40279) and its analogs have provided valuable insights into the chemical features required for potent dual inhibition of FLT3 and FGFR. The data presented in this guide highlight the importance of specific substituents on the core scaffold for achieving high potency against both wild-type and mutant forms of FLT3, a critical factor for overcoming drug resistance in AML. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field of oncology drug discovery. Further optimization of this chemical series, guided by the SAR principles outlined herein, holds the potential to yield even more effective and safer therapeutic candidates for the treatment of AML and other cancers driven by aberrant FLT3 and FGFR signaling.

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